molecular formula C18H30N2O5 B4551468 2-[2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B4551468
M. Wt: 354.4 g/mol
InChI Key: LEGXBMLTGSFDRV-UHFFFAOYSA-N
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Description

2-[2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound featuring a trimethoxyphenyl group, a piperazine ring, and an ethoxyethanol chain

Scientific Research Applications

2-[2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies involving cell signaling and receptor binding due to its interaction with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps:

    Formation of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be synthesized through the methylation of phenol derivatives using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Piperazine Ring Formation: The piperazine ring is often synthesized via the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Linking the Trimethoxyphenyl Group to Piperazine: This step involves the nucleophilic substitution reaction where the trimethoxyphenyl group is attached to the piperazine ring using a suitable leaving group.

    Addition of Ethoxyethanol Chain: The final step involves the reaction of the intermediate compound with ethoxyethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the trimethoxyphenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyethanol chain, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced derivatives of the trimethoxyphenyl group.

    Substitution: Substituted derivatives at the ethoxyethanol chain.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It interacts with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Pathways Involved: It can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. It also modulates signaling pathways involving ERK2 and other kinases.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.

    Trimetrexate and Trimethoprim: DHFR inhibitors with similar trimethoxyphenyl groups.

Uniqueness

2-[2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to its combination of the trimethoxyphenyl group, piperazine ring, and ethoxyethanol chain, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5/c1-22-16-12-15(13-17(23-2)18(16)24-3)14-20-6-4-19(5-7-20)8-10-25-11-9-21/h12-13,21H,4-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGXBMLTGSFDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.